Methyl 8-bromonaphthalene-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 8-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUZGKQGFFELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652344 | |
| Record name | Methyl 8-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38058-95-6 | |
| Record name | Methyl 8-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 8-bromonaphthalene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Naphthalene Chemistry and Brominated Aromatic Systems
Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings. wikipedia.org Its structure provides a rigid, planar backbone that is foundational to many organic materials and biologically active molecules. The introduction of functional groups onto the naphthalene core dramatically alters its electronic properties and reactivity.
Brominated aromatic systems, such as Methyl 8-bromonaphthalene-1-carboxylate, are a critical class of compounds in organic synthesis. The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. The position of the bromine atom at the 8-position (a "peri" position relative to the carboxylate group at the 1-position) creates steric interactions that can influence the molecule's conformation and reactivity in unique ways compared to other isomers.
The methyl ester group (-COOCH₃) is another key feature. It acts as a protecting group for the carboxylic acid and can be easily hydrolyzed back to the carboxylic acid or converted into other functional groups like amides or alcohols. This ester functionality enhances the compound's solubility in organic solvents and allows for a wide range of chemical transformations. chemimpex.com
Significance As a Versatile Synthetic Intermediate
The true value of Methyl 8-bromonaphthalene-1-carboxylate lies in its role as a versatile synthetic intermediate. Its bifunctional nature—possessing both a reactive bromine atom and a modifiable ester group—allows for sequential and regioselective reactions. This makes it a powerful tool for chemists aiming to construct complex molecular architectures.
Researchers utilize this and related bromonaphthalene derivatives as crucial building blocks in the synthesis of a variety of target molecules:
Pharmaceuticals: The naphthalene (B1677914) scaffold is present in numerous therapeutic agents. Bromonaphthalene intermediates are used to develop new drugs with potentially improved efficacy. chemimpex.com
Organic Electronics: These compounds serve as precursors for organic semiconductors, which are essential for advancements in flexible electronics and organic light-emitting diodes (OLEDs). chemimpex.com
Fluorescent Dyes: The rigid aromatic system of naphthalene is an excellent base for creating fluorescent materials. By modifying the core structure through reactions at the bromine and ester sites, scientists can develop novel dyes for biological imaging and diagnostics. chemimpex.comchemimpex.com
Material Science: The compound can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. chemimpex.com
The strategic placement of the bromo and carboxylate groups on the naphthalene ring allows for the precise introduction of other functionalities, facilitating the synthesis of complex and valuable organic compounds. chemimpex.com
Strategic Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Polycyclic Aromatic hydrocarbons (PAHs)
The structure of Methyl 8-bromonaphthalene-1-carboxylate, featuring a reactive bromine atom, positions it as an ideal starting material for the synthesis of more complex Polycyclic Aromatic Hydrocarbons (PAHs). The carbon-bromine bond is amenable to various carbon-carbon bond-forming reactions, which are the cornerstone of building larger, fused aromatic systems.
This compound is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. ambeed.com In a typical Suzuki reaction, the aryl bromide is coupled with an organoboron compound, allowing for the extension of the polycyclic system. This reactivity makes this compound a key building block for chemists aiming to construct elaborate PAHs with tailored electronic and photophysical properties. ambeed.com The synthesis of boron-doped PAHs, such as 1-bora-phenalenes, from related 1-ethynylnaphthalene (B95080) precursors highlights the utility of the naphthalene (B1677914) framework in creating complex, functional polycyclic structures. researchgate.net
Precursor for Biologically Active Molecules and Pharmaceutical Intermediates
The naphthalene scaffold is a common feature in many biologically active compounds. This compound serves as a crucial precursor in the synthesis of complex pharmaceutical agents due to its capacity for controlled, stepwise modification.
This compound has been identified as a key intermediate in the synthesis of substituted indole (B1671886) inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein. google.comgoogle.com Mcl-1 is an anti-apoptotic protein that is frequently overexpressed in various human cancers, making it a significant target for cancer therapy. google.com Inhibitors of Mcl-1 can restore the natural process of apoptosis in cancer cells, offering a promising therapeutic strategy. google.com
In the synthesis of these potent anti-cancer agents, this compound is used in a palladium-catalyzed coupling reaction to attach the naphthalene moiety to a larger, complex indole-based structure. google.com
The development of effective therapeutic agents often relies on the precise construction of ligands that can bind selectively to biological targets. The synthesis of Mcl-1 inhibitors from this compound is a clear example of its role in building sophisticated ligand architectures. The process involves coupling the naphthalene derivative with other molecular fragments to create a final molecule with the correct three-dimensional shape and chemical properties to bind to the Mcl-1 protein. google.com
A specific example from the patent literature details the use of this compound in a coupling reaction to create a complex molecular structure designed to inhibit Mcl-1. google.com The reaction components are outlined in the table below.
| Role | Compound/Reagent |
| Naphthalene Source | This compound |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos |
| Base | Caesium Carbonate (Cs₂CO₃) |
This table summarizes the key components used in a cross-coupling reaction for the synthesis of Mcl-1 inhibitors, as described in patent literature. google.com
While Mcl-1 is not a protein kinase, its role as a key regulator in cell survival pathways makes its modulators a critical area of drug development, similar to the focus on protein kinase inhibitors. google.com The documented use of this compound in creating inhibitors for the Mcl-1 protein demonstrates its utility in synthesizing molecules that modulate critical protein-protein interactions in cancer cells. google.comgoogle.comgoogle.com This application showcases its importance as a precursor for a class of targeted therapies that go beyond traditional kinase inhibition to address other key drivers of cancer progression.
Development of Agrochemicals
While brominated aromatic esters are generally valuable intermediates in the synthesis of a wide range of chemical products, including agrochemicals, specific examples detailing the use of this compound in the development of new agrochemicals are not prominently documented in available research. However, its inherent reactivity and status as a versatile building block suggest its potential utility in this field for creating novel pesticides or herbicides based on the naphthalene scaffold.
Synthesis of Advanced Materials
The unique photophysical properties of the naphthalene ring system make it an attractive component for advanced functional materials. This compound is classified by chemical suppliers as a building block for materials used in Dye-Sensitized Solar Cells (DSSC), indicating its utility in the field of organic electronics and photovoltaics. ambeed.com
Furthermore, research into related compounds such as (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate for applications in novel photoreactive polymers suggests that the 8-bromo-1-substituted naphthalene core is a valuable structural motif for creating materials with specific photoresponsive properties. researchgate.net The ability to functionalize the molecule via its bromine and ester groups allows for its incorporation into larger polymeric structures or for the synthesis of specialized dyes. researchgate.net
Organic Electronics and Semiconductors
The naphthalene scaffold is a core component in a class of n-type organic semiconductors known as arene core diimides, which are utilized in Organic Field-Effect Transistors (OFETs). google.com While this compound is not an end-product semiconductor itself, it functions as a critical starting material for synthesizing larger, electronically active systems. The bromo and carboxylate groups act as synthetic handles, enabling its incorporation into more complex conjugated structures.
The development of naphthalene-based materials is significant for advancing flexible electronics and transparent organic thin-film transistors (OTFTs). google.comchemimpex.com The ability to build upon the naphthalene core allows for the synthesis of materials with tailored properties suitable for these applications. google.com The transformation of precursors like this compound into naphthalene diimides (NDIs) is a key strategy for creating stable and soluble n-type semiconductor materials, addressing common challenges in device fabrication. google.com
Fluorescent Dyes and Biological Imaging Agents
This compound is a pivotal precursor in the synthesis of 1,8-naphthalimide-based fluorescent dyes. researchgate.netnih.gov The 1,8-naphthalimide (B145957) scaffold is renowned for its exceptional photophysical properties, including strong fluorescence emission in the visible spectrum, high quantum yields, large Stokes shifts, and significant photostability. researchgate.net The synthesis of these dyes often involves the reaction of the 8-bromo-1-carboxylate precursor with various primary amines, which simultaneously forms the imide ring and introduces functionality at the N-position of the naphthalimide structure.
These naphthalimide derivatives are extensively used as fluorescent probes and chemosensors for a variety of analytical and biological applications. researchgate.netmdpi.com The electronic properties of the naphthalimide system can be finely tuned by introducing electron-donating groups at the C-4 position and modifying the N-substituent of the imide ring. mdpi.com This tunability allows for the rational design of probes that exhibit changes in their fluorescence (such as enhancement or quenching) upon interaction with specific analytes. nih.gov
Notable applications include:
Detection of Metal Ions: Naphthalimide-based sensors have been developed for the selective detection of heavy metal ions such as Hg²⁺ and Pb²⁺ in solutions. researchgate.netmdpi.com
pH Sensing: The fluorescence of certain 1,8-naphthalimide derivatives is sensitive to pH, making them useful as probes for monitoring pH changes in chemical and biological systems. researchgate.netresearchgate.net
Biological Imaging: Functionalized naphthalimides serve as imaging agents to visualize biological processes. For example, ratiometric fluorescent probes have been designed to detect the activity of enzymes like caspase-3, a key marker of apoptosis (programmed cell death). frontiersin.org
The table below summarizes the characteristics of representative 1,8-naphthalimide-based probes that can be synthesized from naphthalene precursors.
| Probe Target | Fluorescence Response | Wavelength Change (λ) | Potential Application |
| Hg²⁺ Ions | Fluorescence Quenching | Red shift in absorption from 402 nm to 518 nm. researchgate.net | Environmental monitoring |
| Pb²⁺ Ions | Fluorescence Decrease | Emission intensity decreases significantly with increasing ion concentration. mdpi.com | Toxin detection |
| pH Changes | OFF-ON or ON-OFF Switching | Large Stokes shift upon protonation/deprotonation. nih.gov | Cellular pH sensing |
| Caspase-3 Enzyme | Ratiometric Change | Emission peak shifts from 475 nm to 535 nm after enzymatic cleavage. frontiersin.org | Apoptosis research |
Novel Materials with Tunable Properties
The true strategic value of this compound lies in its capacity to serve as a scaffold for novel materials with precisely tunable properties. The two functional groups—the bromine atom at the 8-position and the methyl carboxylate at the 1-position—are chemically distinct and can be modified selectively to control the final material's electronic, optical, and physical characteristics.
The ester group is readily converted into the robust 1,8-naphthalimide system, which forms the basis for many functional dyes. researchgate.netmdpi.com The properties of these dyes can be tuned by selecting different amines for the imide formation, thereby altering the N-substituent. researchgate.net Meanwhile, the bromine atom provides a site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. chemimpex.comnih.gov This dual functionality allows for the creation of a vast library of derivatives from a single precursor.
This synthetic flexibility is crucial for:
Tailoring Photophysical Properties: By strategically adding different functional groups to the naphthalimide core via cross-coupling, researchers can fine-tune the absorption and emission wavelengths, quantum efficiency, and environmental sensitivity of fluorescent materials. mdpi.com
Developing Advanced Polymers: The compound can be used as a monomer or an intermediate in the synthesis of polymeric materials with specific characteristics, such as enhanced thermal stability or mechanical strength. chemimpex.com
Creating Supramolecular Assemblies: Naphthalimide derivatives have been incorporated into peptide sequences to create fluorescent hydrogels, where the self-assembly process leads to aggregation-enhanced emission. researchgate.net
Contributions to Synthetic Methodology Development
This compound is a valuable substrate for the development and application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. nih.govrsc.org The presence of the C-Br bond on the aromatic naphthalene ring makes it an ideal electrophile for a variety of powerful bond-forming reactions that are cornerstones of contemporary organic chemistry. mdpi.com
These reactions include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds. mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
The utility of this compound in synthetic methodology is highlighted by its use in generating diverse molecular libraries for drug discovery and chemical biology. nih.gov For instance, a bromo-naphthalene precursor was subjected to a series of palladium-catalyzed cross-coupling reactions to synthesize a library of derivatives that were then screened for biological activity as antagonists of the human CC chemokine receptor 8 (CCR8). nih.govbohrium.com This approach, which allows for the rapid creation of many structurally related compounds from a common intermediate, is essential for performing structure-activity relationship (SAR) studies and identifying lead compounds in pharmaceutical research. nih.gov The reliable reactivity of the bromo-naphthalene scaffold makes it an enabling tool for chemists to innovate and create complex molecular architectures. chemimpex.com
Spectroscopic and Structural Characterization Beyond Basic Identification
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and dynamics of Methyl 8-bromonaphthalene-1-carboxylate. By probing the vibrational modes of the molecule's constituent bonds and functional groups, these methods allow for detailed structural characterization. While specific experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on the well-established vibrational characteristics of its core components: the substituted naphthalene (B1677914) ring, the methyl carboxylate group, and the carbon-bromine bond.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The intensity and frequency of absorption are dictated by the change in the dipole moment during a vibration. The IR spectrum of this compound is expected to be dominated by strong absorptions from its polar functional groups, particularly the ester.
Key expected IR absorption bands include:
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The methyl group of the ester will exhibit symmetric and asymmetric C-H stretching vibrations, generally found between 3000-2850 cm⁻¹. libretexts.org
Carbonyl (C=O) Stretching: The ester functional group contains a highly polar carbonyl bond, which gives rise to one of the most intense and characteristic bands in the IR spectrum. For aromatic esters, this C=O stretching vibration is typically observed in the 1730-1715 cm⁻¹ range.
Aromatic C=C Stretching: The naphthalene ring system will produce a series of bands in the 1600-1400 cm⁻¹ region due to in-ring carbon-carbon double bond stretching vibrations. libretexts.org
C-O Stretching: The ester group has two distinct C-O single bonds. The asymmetric C-O-C stretch is typically stronger and appears in the 1300-1200 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, often around 1100 cm⁻¹. libretexts.org
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the naphthalene ring. Out-of-plane ("oop") C-H bending vibrations are particularly useful and occur in the 900-675 cm⁻¹ region. libretexts.org
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 680-515 cm⁻¹, due to the heavy mass of the bromine atom.
Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.
Key expected Raman signals for this compound include:
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibrations of the naphthalene core are often strong in the Raman spectrum, providing a clear fingerprint of the aromatic system. These C-C stretching vibrations contribute to intense Raman absorptions. researchgate.net
C=C and C-H Stretching: Aromatic C=C and C-H stretching vibrations are also readily observed in Raman spectra. nih.govresearchgate.net
Carbonyl (C=O) Stretching: While very strong in the IR spectrum, the C=O stretch is also typically Raman-active, though its intensity can vary.
C-Br Stretching: The C-Br bond vibration is expected to be Raman-active and can be a useful diagnostic peak.
Functional Group Analysis and Molecular Dynamics The combination of IR and Raman spectroscopy allows for an unambiguous identification of the key functional groups within this compound. The presence of strong bands around 1720 cm⁻¹ (IR) and characteristic aromatic ring modes confirms the molecule's identity as an aromatic ester.
Furthermore, vibrational spectroscopy offers insights into the molecule's dynamics. The specific frequencies of vibrational modes are sensitive to the local chemical environment, including steric and electronic effects. In this compound, the proximity of the bulky bromine atom and the methyl carboxylate group at the 1 and 8 positions (peri-positions) likely introduces steric strain. This strain can influence the planarity of the ester group relative to the naphthalene ring, which in turn would affect the vibrational frequencies of the C=O and C-O bonds. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to understand how such structural features influence the molecule's vibrational dynamics. nih.gov
Predicted Vibrational Spectroscopy Data for this compound
Table 1: Predicted Major Infrared (IR) Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 3000-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |
| 1730-1715 | Very Strong | C=O Stretch | Ester (Carbonyl) |
| 1600-1450 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Ester |
| 900-675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Table 2: Predicted Major Raman Scattering Peaks
| Wavenumber Shift Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| 3100-3000 | Strong | C-H Stretch | Aromatic Ring |
| 1600-1550 | Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1400-1300 | Very Strong | Ring Breathing Mode | Aromatic Ring |
| 1730-1715 | Weak-Medium | C=O Stretch | Ester (Carbonyl) |
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 8-bromonaphthalene-1-carboxylate. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using basis sets like B3LYP/6-311+G**, are employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The distribution of these frontier orbitals is also informative. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient areas, which are prone to nucleophilic attack. Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visually represent the electrophilic and nucleophilic sites. nih.gov
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.31 |
Note: The values presented in this table are hypothetical and for illustrative purposes.
Ab Initio Methods for High-Accuracy Energetic Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. liverpool.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate energetic information for molecules like this compound. researchgate.net These calculations are particularly useful for determining precise heats of formation and singlet-triplet energy splittings. researchgate.net For complex molecules, a combination of DFT for geometry optimization followed by a high-level ab initio single-point energy calculation can yield very accurate results. uea.ac.uk
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving this compound, allowing for the detailed study of reaction pathways and the identification of transient species.
Transition State Search and Energy Barrier Calculations
To understand the kinetics of a reaction, it is essential to locate the transition state (TS) and calculate the associated energy barrier. For reactions involving this compound, computational methods can be used to search for the TS geometry, which is a first-order saddle point on the potential energy surface. mdpi.com Once the TS is located, frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. chemrxiv.org
Solvent Effects in Computational Reaction Studies
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. chemrxiv.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. primescholars.comnih.gov The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. primescholars.com For reactions where specific solvent-solute interactions, such as hydrogen bonding, are important, an explicit solvent model may be necessary for accurate predictions. chemrxiv.org
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Solvent | Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 25.8 |
| Toluene | 24.5 |
| Ethanol | 22.1 |
| Water | 21.3 |
Note: The values presented in this table are hypothetical and for illustrative purposes.
Structure-Property Relationship Predictions through Computational Approaches
Computational chemistry provides powerful tools for predicting the physicochemical properties and potential biological activities of a molecule based on its structure, offering insights that can guide further experimental research. For this compound, while specific experimental and computational studies are not extensively available in public literature, we can outline the established theoretical and computational approaches that would be employed to predict its structure-property relationships. These methods, primarily Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT), allow for the elucidation of relationships between a molecule's structural features and its behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For a molecule like this compound, a QSAR model would be built by correlating calculated molecular descriptors with an observed or predicted property.
Key Molecular Descriptors: The descriptors used in QSAR models are numerical representations of the molecule's structural, physical, and chemical characteristics. For substituted naphthalenes, these often fall into several categories:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as they relate to the molecule's ability to donate or accept electrons, respectively. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. The presence of the bromine atom and the methyl carboxylate group at the peri-positions (1 and 8) of the naphthalene (B1677914) ring creates significant steric strain, which would be a key factor in any model.
Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which influences its transport properties and interaction with biological systems. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. nih.gov
A hypothetical QSAR study for a series of bromonaphthalene derivatives, including this compound, would involve calculating these descriptors and using statistical methods to derive an equation that predicts a specific endpoint, such as receptor binding affinity or toxicity.
Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound
Note: The following data are hypothetical and serve as an example of the types of descriptors that would be calculated in a computational study, as specific published data for this compound are unavailable.
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |
| Electronic | HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability | |
| Dipole Moment | 2.5 D | Indicates molecular polarity | |
| Hydrophobic | Log P | 3.8 | Measures lipophilicity/hydrophobicity |
| Steric | Molar Volume | 180 cm³/mol | Represents molecular size |
| Topological | Wiener Index | 1250 | Describes molecular branching |
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to calculate various molecular properties with high accuracy. For this compound, DFT calculations could provide detailed insights into its electronic characteristics and reactivity.
Predicted Properties from DFT:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of the atoms, taking into account the steric hindrance between the bromine and the methyl carboxylate groups.
Frontier Molecular Orbitals (HOMO/LUMO): As mentioned, the energies and spatial distribution of the HOMO and LUMO are critical. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with biological targets.
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FTIR spectroscopy) to confirm the molecular structure.
These DFT-calculated parameters can also serve as sophisticated descriptors in QSAR models, providing a more physically meaningful basis for the structure-property relationship.
Table 2: Hypothetical Predicted Electronic Properties of this compound from DFT Calculations
Note: This table presents an example of data that would be generated from DFT calculations. The values are for illustrative purposes only, as specific published research for this compound is not available.
| Property | Predicted Value | Implication for Reactivity and Interaction |
| HOMO-LUMO Energy Gap | 5.3 eV | Indicates high kinetic stability |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |
| Electronegativity (χ) | 3.9 eV | Measures the power to attract electrons |
Future Research Directions and Emerging Paradigms
Sustainable and Green Synthesis Routes for Methyl 8-bromonaphthalene-1-carboxylate
The conventional synthesis of functionalized aromatic esters often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and eco-friendly methods for synthesizing this compound. This involves reimagining both the esterification and bromination steps.
For the esterification of the parent 8-bromo-1-naphthoic acid, green alternatives to traditional acid catalysis are being explored. One promising approach is the use of solid acid catalysts, such as ion-exchange resins like Dowex H+, which can be easily recovered and reused, minimizing waste. nih.gov Solvent-free reaction conditions, potentially using microwave irradiation to accelerate the reaction between the carboxylic acid and methanol, represent another avenue for reducing environmental impact. jetir.org
For the bromination step, the focus is on replacing elemental bromine, which is highly corrosive and hazardous, with safer and more efficient brominating agents. researchgate.net Mechanochemical methods, where reactions are induced by mechanical force in ball mills with minimal or no solvent, have shown success in the bromination of naphthalene (B1677914) using agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzed by zeolites. researchgate.net Another green approach involves the use of ionic liquids as catalysts, which can facilitate clean and high-yield brominations. ecnu.edu.cn A particularly eco-friendly method employs a reagent derived from a bromide/bromate mixture, which generates the reactive species in situ and boasts high bromine atom efficiency. researchgate.net
| Reaction Step | Conventional Method | Potential Green Alternative | Key Advantages |
|---|---|---|---|
| Esterification | Sulfuric acid catalysis in methanol | Solid acid catalyst (e.g., Dowex H+) | Catalyst recyclability, reduced corrosive waste |
| Bromination | Elemental bromine with a Lewis acid catalyst | Mechanochemistry with DBDMH/Zeolite | Solvent-free, controlled reaction |
| Bromination | Elemental bromine with a Lewis acid catalyst | In situ generation from Bromide/Bromate | Avoids handling liquid bromine, high atom economy researchgate.net |
Chemo- and Regioselective Functionalization of Naphthalene Core Structures
The naphthalene core is a prevalent motif in many biologically active compounds and organic materials. mdpi.com However, controlling the position of functional groups (regioselectivity) during synthesis can be challenging with traditional electrophilic substitution methods. Future research on this compound will likely involve advanced C-H functionalization techniques. These methods allow for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond at a specific position.
By using directing groups, chemists can guide a metal catalyst to activate a specific C-H bond. While the existing ester group on this compound can direct functionalization to some extent, further derivatization could install more powerful directing groups, opening pathways to novel polysubstituted naphthalene structures that are otherwise difficult to synthesize. This precise control is crucial for building complex molecules and for studying how the position of a functional group affects a molecule's properties.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent forces. Rigid molecules like naphthalene derivatives are excellent building blocks for creating self-assembled architectures such as molecular cages, capsules, and containers. rsc.org
This compound is an ideal candidate for this field. The bromo and ester groups can be chemically modified to act as connection points or recognition sites. For instance, the bromo-substituent can be converted into other functional groups via cross-coupling reactions, which can then participate in forming metal-coordination cages or hydrogen-bonded networks. rsc.org The rigid naphthalene backbone would provide the necessary structural integrity for the resulting supramolecular assembly, creating a well-defined internal cavity. These cavities can encapsulate guest molecules, leading to applications in drug delivery, sequestration of pollutants, or as "molecular flasks" to catalyze reactions within a confined space. rsc.org
Integration into Advanced Catalytic Systems
The development of new catalysts is essential for efficient and selective chemical synthesis. Naphthalene-based structures are frequently used as ligands in transition metal catalysis because their rigid framework can create a well-defined steric and electronic environment around the metal center. nih.govtandfonline.commdpi.com This, in turn, can enhance the catalyst's activity and selectivity.
Future work could involve modifying this compound to create novel ligands. The ester group could be hydrolyzed to the carboxylic acid and then converted to an amide, or the bromo group could be used as a handle for introducing phosphorus or nitrogen-containing groups capable of coordinating to metals like ruthenium, palladium, or vanadium. nih.govtandfonline.com Such naphthalene-based ligands could be integrated into catalysts for a variety of reactions, including polymerization, hydrogenation, and cross-coupling reactions, potentially offering improved performance over existing systems. nih.gov
Exploration of Novel Biological Activities through Structural Modification
Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.netnih.gov The specific biological effect is highly dependent on the nature and position of the substituents on the naphthalene ring, a concept known as the structure-activity relationship (SAR). mdpi.comnih.gov
This compound presents a foundational scaffold for exploring new biological activities. The bromo- and ester groups are ideal points for chemical modification to create a library of new compounds. For example, the bromo-substituent could be replaced with various amine, thiol, or aryl groups through cross-coupling reactions. The ester could be converted into an amide library by reacting the corresponding acyl chloride with a diverse set of amines. Each new derivative could then be screened for various biological activities. A systematic analysis of how these structural changes affect activity would establish a clear SAR, guiding the design of more potent and selective therapeutic agents. nih.gov
| Modification Site | Reaction Type | Potential New Functional Groups | Potential Biological Targets |
|---|---|---|---|
| C8-Bromo | Suzuki Coupling | Aryl, Heteroaryl | Anticancer, Antiviral |
| C8-Bromo | Buchwald-Hartwig Amination | Primary/Secondary Amines | Antimicrobial, Anti-inflammatory mdpi.comresearchgate.net |
| C1-Ester | Amidation | Amides, Hydrazides | Enzyme inhibitors, Receptor ligands |
| Naphthalene Core | C-H Functionalization | Alkyl, Alkenyl | Modulation of Lipophilicity and Potency |
High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the potential of the this compound scaffold, particularly in materials science and drug discovery, modern high-throughput techniques are essential. Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds (a "library") in parallel. researchgate.netnih.gov
A future research paradigm would involve using this compound as a central building block. Automated synthesis platforms could perform parallel reactions, for instance, reacting the bromo-position with hundreds of different boronic acids (Suzuki coupling) or the ester-derived acyl chloride with hundreds of different amines. The resulting library of compounds could then be subjected to high-throughput screening, where automated systems test each compound for a specific property, such as catalytic activity, fluorescence, or inhibition of a biological target. umd.edubenthamscience.com This synergy between combinatorial synthesis and high-throughput screening dramatically accelerates the discovery of new functional molecules, moving from a one-by-one synthesis approach to a massively parallel discovery engine. nih.gov
Q & A
Q. What are the recommended synthetic routes for Methyl 8-bromonaphthalene-1-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via electrophilic substitution or cross-coupling reactions. A common approach involves bromination of methyl naphthalene-1-carboxylate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ or DMF at 60–80°C). Optimization should focus on:
- Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 8-position .
- Solvent effects : Polar aprotic solvents enhance reaction rates but may increase byproduct formation.
- Purification : Column chromatography with hexane/ethyl acetate gradients (4:1 to 2:1) effectively isolates the product .
Q. How can structural characterization of this compound be validated?
Combine multiple analytical techniques:
- NMR : Compare H and C spectra with analogous naphthalene derivatives (e.g., methyl 8-nitro-naphthalene-1-carboxylate) to confirm bromine substitution .
- X-ray crystallography : Use SHELX software for refinement to resolve ambiguities in bond angles or crystallographic disorder .
- Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular ion (C₁₂H₉BrO₂⁺, m/z 272.97) .
Q. What safety protocols are critical for handling this compound?
Refer to toxicological profiles of methylnaphthalene derivatives:
- Acute toxicity : Chronic exposure studies in B6C3F1 mice show hepatic and renal effects at >200 mg/kg doses .
- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .
- Waste disposal : Halogenated byproducts require incineration or EPA-approved solvent recovery .
Advanced Research Questions
Q. How can computational modeling predict reactivity or environmental persistence of this compound?
- DFT calculations : Simulate electrophilic aromatic substitution pathways to identify competing reaction sites (e.g., 2- vs. 8-position bromination) .
- Environmental fate : Use QSAR models to estimate biodegradation half-lives (>60 days in water) and bioaccumulation potential (log Kow ~3.2) .
- Toxicity prediction : Leverage ToxCast data to screen for endocrine disruption risks, noting similarities to 1-methylnaphthalene’s hepatic oxidative stress mechanisms .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Multi-method validation : Cross-check NMR coupling constants with X-H distances from X-ray structures .
- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility that skews crystallographic occupancy factors .
- Error analysis : For SHELX refinements, monitor R-factors and residual density maps to identify misplaced atoms or thermal motion artifacts .
Q. How can methylation/bromination patterns influence catalytic applications of this compound?
- Steric effects : The 8-bromo group directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the 1-carboxylate position, enabling controlled functionalization .
- Electronic effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the carboxylate group, facilitating nucleophilic substitutions .
- Case study : Compare catalytic activity of Pd complexes ligated with methyl 8-bromo- vs. 2-bromo-naphthalene carboxylates in C–H activation reactions.
Critical Research Gaps
- Environmental monitoring : Limited data on soil/water partitioning (Kd) and photodegradation pathways .
- Mechanistic toxicology : Role of bromine in modulating oxidative stress vs. parent methylnaphthalenes .
- Catalytic applications : Systematic comparisons with halogenated aromatic carboxylates (e.g., 8-chloro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
